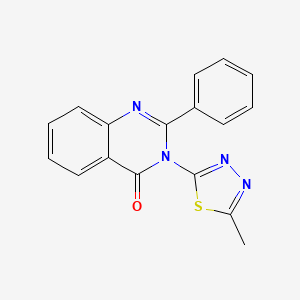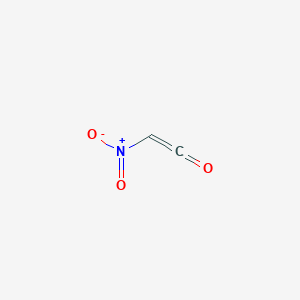
Ethenone, nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenone, nitro- is a compound that combines the properties of ethenone (also known as ketene) and a nitro group. Ethenone is a highly reactive organic compound with the formula C2H2O, characterized by its cumulative double bonds (C=C=O). The nitro group (NO2) is a functional group known for its electron-withdrawing properties, making compounds containing it highly reactive. The combination of these two groups in ethenone, nitro- results in a compound with unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenone can be synthesized through the thermal dehydration of acetic acid at temperatures between 700–750°C in the presence of triethyl phosphate as a catalyst . Another method involves the thermolysis of acetone at 600–700°C .
Industrial Production Methods: Industrial production of ethenone typically involves the dehydration of acetic acid due to its efficiency and scalability. The process requires careful control of temperature and the presence of catalysts to ensure high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethenone, nitro- undergoes various types of chemical reactions, including:
Cycloadditions: The nitro group makes the compound a good candidate for [4+2] and [3+2] cycloaddition reactions.
Nucleophilic Additions: Due to the electron-deficient nature of the nitro group, ethenone, nitro- acts as an electrophile in nucleophilic addition reactions.
Radical Additions: The compound can participate in radical addition reactions, often at low temperatures.
Common Reagents and Conditions:
Cycloadditions: Cyclopentadiene and spiroheptadiene are common reagents used in cycloaddition reactions with ethenone, nitro-.
Nucleophilic Additions: Reagents such as amines and alcohols are commonly used in nucleophilic addition reactions.
Radical Additions: Radical initiators like peroxides can be used to facilitate radical addition reactions.
Major Products Formed:
Cycloadditions: The major products are cyclic adducts formed through the addition of the nitro group to the diene or dienophile.
Nucleophilic Additions: The products are typically nitro-substituted alcohols or amines.
Radical Additions: The products are often complex mixtures of nitro-substituted compounds.
Aplicaciones Científicas De Investigación
Ethenone, nitro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethenone, nitro- involves its high reactivity due to the presence of both the ethenone and nitro groups. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This allows it to participate in various addition reactions, forming stable adducts with nucleophiles. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Comparación Con Compuestos Similares
Nitroethylene (Nitroethene): A liquid organic compound with the formula C2H3NO2, known for its reactivity and use as an intermediate in chemical synthesis.
Ketene (Ethenone): The simplest member of the ketene class, used as a reagent for acetylations.
Uniqueness: Ethenone, nitro- is unique due to the combination of the highly reactive ethenone and the electron-withdrawing nitro group. This combination results in a compound with enhanced reactivity and versatility in chemical reactions compared to its individual components .
Propiedades
Número CAS |
72751-68-9 |
|---|---|
Fórmula molecular |
C2HNO3 |
Peso molecular |
87.03 g/mol |
InChI |
InChI=1S/C2HNO3/c4-2-1-3(5)6/h1H |
Clave InChI |
QURRWEMWCKISRF-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


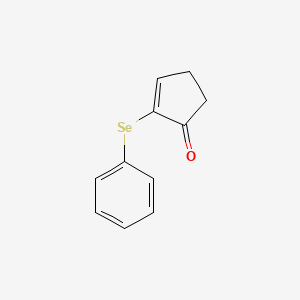
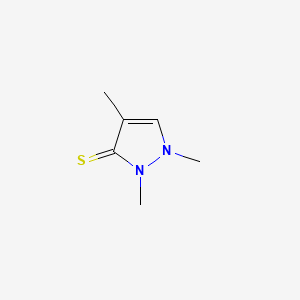
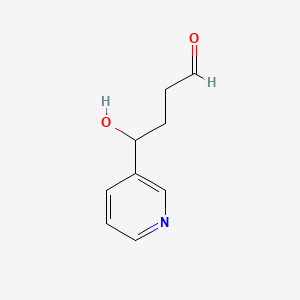
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
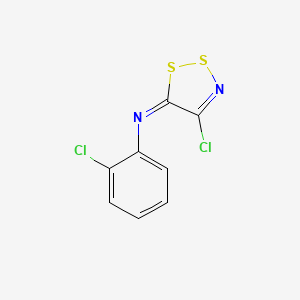
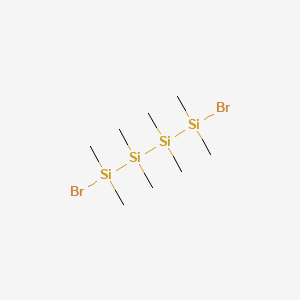
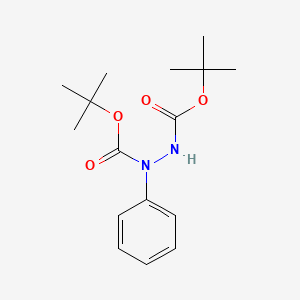
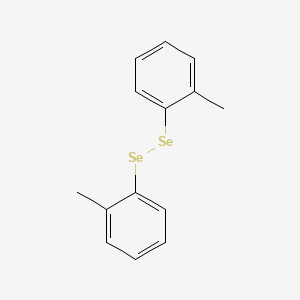

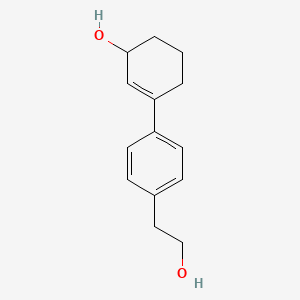
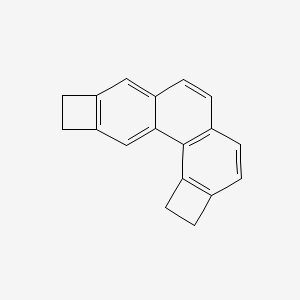

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
